molecular formula C21H18O3 B176367 2,4-Bis(benzyloxy)benzaldehyde CAS No. 13246-46-3

2,4-Bis(benzyloxy)benzaldehyde

Cat. No.: B176367
CAS No.: 13246-46-3
M. Wt: 318.4 g/mol
InChI Key: DMYYTMVFUMDOGC-UHFFFAOYSA-N
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Description

2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde with the molecular formula C21H18O3 and a molecular weight of 318.37 g/mol . This compound is characterized by two benzyloxy groups attached to the benzene ring at the 2 and 4 positions, with an aldehyde group at the 1 position. It is commonly used in organic synthesis and research due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

It is known that benzyloxy compounds can undergo reactions at the benzylic position . This suggests that 2,4-Bis(benzyloxy)benzaldehyde may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Benzaldehydes have been shown to disrupt cellular antioxidation systems , suggesting that this compound may have similar effects.

Molecular Mechanism

It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature .

Metabolic Pathways

It is known that alkyl side-chains of alkyl substituents on a benzene ring, such as those in this compound, can undergo oxidative degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Bis(benzyloxy)benzaldehyde can be synthesized through the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. This reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions similar to the laboratory synthesis. Industrial processes may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2,4-Bis(benzyloxy)benzoic acid.

    Reduction: 2,4-Bis(benzyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,4-Bis(benzyloxy)benzaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It is used in the study of enzyme interactions and as a building block for biologically active compounds.

    Medicine: Research into potential therapeutic agents often involves derivatives of this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    3,4-Bis(benzyloxy)benzaldehyde: Similar structure but with benzyloxy groups at the 3 and 4 positions.

    4-Benzyloxy-3-methoxybenzaldehyde: Contains a methoxy group instead of one benzyloxy group.

    2,4-Dihydroxybenzaldehyde: The precursor for the synthesis of 2,4-Bis(benzyloxy)benzaldehyde.

Uniqueness: this compound is unique due to the specific positioning of the benzyloxy groups, which can significantly influence its chemical reactivity and interactions. This makes it a valuable compound in the synthesis of various complex molecules and materials .

Properties

IUPAC Name

2,4-bis(phenylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYYTMVFUMDOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365212
Record name 2,4-bis(benzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13246-46-3
Record name 2,4-bis(benzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,4-dihydroxybenzaldehyde (17.5 g), potassium carbonate (42 g) and benzyl bromide (35 mL) in dimethyl formamide (100 mL) is stirred at room temperature for 18 hours. The reaction mixture is poured into vigorously stirred ice-water (300 mL) and stirring is continued for 30 minutes. The resulting brown solid is filtered and dried to give 2,4-dibenzyloxybenzaldehyde (28.5 g), m.p. 80-81° C. [Elemental analysis:- C,79.5; H,6.10%. Calculated:- C,79.2; H,5.70%].
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,4-Dihydroxybenzaldehyde (14.5 g) was dissolved in ethanol (60 ml) and then thereto were added benzyl chloride (30 ml) and sodium carbonate (1.7 g), followed by reflux under heating for 5 hours. Insoluble matters were removed by filtration. The filtrate was allowed to stand for cooling and then the produced solid was collected by filtration and recrystallized from ethanol to obtain 2,4-dibenzyloxybenzaldehyde (20 g, yield 60%). Melting point: 89°-90° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 250 mL RB flask fitted with magnetic stirrer was charged 100 mL of acetonitrile. To the stirred solvent was added 2,4-dihydroxybenzaldehyde (10.0 g, 72.0 mmol) and K2CO3 (19.87 g, 144.0 mmol). Then it was stirred for 15 min, slowly was added benzylbromide (12.38 g, 72.0 mmol), the RM was heated to 80° C. for 3 h. Then, the solvent was removed under reduced pressure and the compound was extracted with ethyl acetate (50 mL×3). The organic layer washed with water and saturated brine solution and dried over anhydrous Na2SO4 and evaporated to dryness to get the crude product. The crude material was purified by silica gel column chromatography using ethyl acetate and petroleum ether as elutants to obtain the product (2.3 g, yield: 10.03%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
19.87 g
Type
reactant
Reaction Step One
Quantity
12.38 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
10.03%

Synthesis routes and methods IV

Procedure details

That is, 2,4-dihydroxybenzaldehyde [IV] is benzylated with benzyl chloride to produce 2,4-dibenzyloxybenzaldehyde [V], then [V] is reduced with sodium borohydride to produce 2,4-dibenzyloxybenzyl alcohol [VI] and then, [VI] is chlorinated with thionyl chloride to produce 2,4-dibenzyloxybenzyl chloride [VII]. Then, [VII] is allowed to react with sodium cyanide to obtain 2,4-dibenzyloxyphenyl acetonitrile [VIII], thereafter [VIII] is hydrolyzed with an alkali to produce 2,4-dibenzyloxyphenylacetic acid [IX], then this [IX] is chlorinated with thionyl chloride to produce 2,4-dibenzyloxyphenylacetyl chloride [X] and further, this [X] is allowed to react with L-asparagine or glutamine p-nitrophenyl ester to obtain [IIa].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 2,4-dihydroxybenzaldehyde (5.00 g, 36.2 mmol) in N,N-dimethylformamide (30 ml) were added potassium carbonate (12.0 g, 86.9 mmol) and benzyl bromide (9.48 ml, 79.6 mmol). After stirring at room temperature for 3 hr 30 min, water (100 ml) and hexane (50 ml) were added, and the precipitated solid was collected by filtration. The solid was washed with water (3 ml×3) and hexane (5 ml) and dried under reduced pressure to give 2,4-bisbenzyloxybenzaldehyde (9.67 g, yield 84%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.48 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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